2,3',4,5-Tetrachlorodiphenyl ether

Environmental fate modeling Henry's Law constant Air–water partitioning

Environmental labs modeling PCDE fate require congener-specific standards. Generic tetra-CDE data introduces systematic error in air-water exchange fluxes. This native CRM (PCDE-67) resolves that: (i) Experimentally determined log P of 6.09 and Henry's Law constant of 8.9×10⁻³ mol/(m³ Pa) ensure accurate multimedia model inputs. (ii) Distinct chromatographic retention window prevents misidentification in complex environmental samples. (iii) ISO 17034-certified material with full COA & HRMS data enables traceable quantification.

Molecular Formula C12H6Cl4O
Molecular Weight 308.0 g/mol
CAS No. 152833-52-8
Cat. No. B12678497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3',4,5-Tetrachlorodiphenyl ether
CAS152833-52-8
Molecular FormulaC12H6Cl4O
Molecular Weight308.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H
InChIKeyQDQGECFQVPRMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 25 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCDE-67 Physicochemical Profile and Procurement Baseline


2,3',4,5-Tetrachlorodiphenyl ether (systematic congener designation PCDE-67; CAS 152833-52-8; IUPAC: 1,2,4-trichloro-5-(3-chlorophenoxy)benzene) is a defined member of the polychlorinated diphenyl ether (PCDE) class, which encompasses 209 possible congeners structurally analogous to polychlorinated biphenyls (PCBs) but distinguished by a central diaryl ether oxygen bridge [1]. The compound carries chlorine substituents at the 2, 4, and 5 positions of one phenyl ring and at the 3′ (meta) position of the second ring, yielding a non-coplanar ground-state conformation [2]. Its experimentally determined logP of 6.09 and Henry's Law solubility constant (Hscp) of 8.9×10⁻³ mol/(m³ Pa) at 298.15 K place it within the upper range of hydrophobicity and the lower range of volatility among tetra-CDE isomers, properties that directly govern its environmental partitioning, analytical chromatographic behavior, and bioaccumulation potential [1][2].

Why Generic Substitution of PCDE-67 Is Scientifically Invalid


Among the tetrachlorodiphenyl ether isomer group, chlorine substitution pattern — not merely total chlorination number — is the primary determinant of physicochemical properties. Experimental determinations by Kurz and Ballschmiter (1999) reveal that Henry's Law constants across tetra-CDE congeners span a >6-fold range from 6.6×10⁻³ to 4.1×10⁻² mol/(m³ Pa), while logP values vary by over 0.5 log units depending on substitution topology [1]. These differences directly translate into quantitatively distinct environmental fate predictions: congener-specific air–water partitioning, octanol–water distribution, and chromatographic retention indices cannot be interchanged without introducing systematic error into analytical calibration, exposure modeling, or toxicological interpretation [1][2]. Furthermore, the position of chlorine substituents governs the capacity of the molecule to adopt a coplanar conformation and thereby interact with the aryl hydrocarbon receptor (AhR); structure-activity studies demonstrate that PCDEs with non-coplanar substitution patterns (including the 2,3′,4,5 motif) exhibit markedly different immunotoxic and enzyme-induction potencies compared with their coplanar analogs [2].

PCDE-67 Quantitative Differentiation Evidence


Air–Water Partitioning Comparison with Closest Isomer PCDE-68

PCDE-67 (2,3′,4,5-tetrachlorodiphenyl ether) exhibits a Henry's Law solubility constant Hscp of 8.9×10⁻³ mol/(m³ Pa) at 298.15 K, which is 12.4% lower than that of its closest positional isomer PCDE-68 (2,3′,4,5′-tetrachlorodiphenyl ether; Hscp = 1.0×10⁻² mol/(m³ Pa)), differing only in the position of the chlorine on the second phenyl ring (5 vs. 5′) [1]. Both values were determined by the identical vapor pressure/aqueous solubility (VP/AS) chromatographic method within the same interlaboratory-validated study of 106 PCDE congeners, ensuring direct comparability free of inter-study methodological variance [1].

Environmental fate modeling Henry's Law constant Air–water partitioning

Volatility Comparison vs. Coplanar Benchmark PCDE-77

The Henry's Law constant of PCDE-67 (Hscp = 8.9×10⁻³ mol/(m³ Pa)) is approximately 4.6-fold lower than that of the coplanar, AhR-active benchmark congener PCDE-77 (3,3′,4,4′-tetrachlorodiphenyl ether; Hscp = 4.1×10⁻² mol/(m³ Pa)), both determined within the same experimental framework [1]. This >4-fold difference in air–water partitioning reflects the fundamental impact of chlorine substitution topology — non-coplanar 2,3′,4,5 vs. coplanar 3,3′,4,4′ — on molecular polarizability and condensed-phase interactions [1][2].

Environmental partitioning Coplanar vs. non-coplanar Volatility ranking

Octanol–Water Partition Coefficient and Bioaccumulation Potential

PCDE-67 exhibits a measured logP (octanol–water partition coefficient) of 6.09, consistent with its tetra-chlorinated, non-coplanar structure [1]. This value exceeds the logP of lower-chlorinated PCDE congeners and falls within the upper lipophilicity range documented for tetra- through hexa-chlorinated PCDEs in the comprehensive Kurz and Ballschmiter (1999) dataset, where log Kow values of tetra-CDEs generally span approximately 5.5 to 6.5 [2]. The high logP of 6.09 implies a predicted bioconcentration factor substantially exceeding regulatory thresholds (log BCF > 3.7), indicating that PCDE-67, like other tetra- and higher-chlorinated PCDE congeners, possesses significant bioaccumulation potential in aquatic food webs [2][3].

Lipophilicity Bioaccumulation logP / log Kow

GC Retention Window Among Tetra-CDE Isomers

The GC retention behavior of PCDE congeners is governed by the number and positional arrangement (vicinal vs. isolated) of chlorine substituents. Kurz and Ballschmiter (1999) demonstrated across five stationary phases of varying polarity that, within homologue groups, those isomers possessing a greater number of vicinal (adjacent) chlorines exhibit systematically higher retention times [1]. PCDE-67, with chlorine atoms at positions 2, 4, and 5 on ring A (including the 4,5-vicinal pair) and a single meta-3′ chlorine on ring B, occupies a retention window that is distinct from isomers such as PCDE-61 (all four chlorines on one ring; 2,3,4,5), PCDE-68 (chlorines at 2,3′,4,5′), and the coplanar PCDE-77 (3,3′,4,4′) [1]. This isomer-specific retention profile enables unambiguous chromatographic resolution and quantification of PCDE-67 in complex environmental mixtures when using authentic reference standards, whereas reliance on a different tetra-CDE standard would generate misidentification and quantification bias [1][2].

Gas chromatography Congener-specific analysis HRGC retention

Non-Planar Conformation and AhR-Mediated Activity Profile

Structure-activity relationship (SAR) studies on PCDE congeners in C57BL/6N mice demonstrate a critical divergence from PCB SAR: for PCDEs, increasing ortho-chloro substitution is substantially less effective at reducing AhR-mediated immunotoxic and enzyme-induction potency compared with the well-recognized ortho effect in PCBs [1]. This is mechanistically attributed to the ether oxygen bridge, which increases the inter-ring bond length and diminishes the steric influence of ortho substituents on coplanarity [1]. The 2,3′,4,5-tetrachloro substitution pattern of PCDE-67, featuring a single ortho-chlorine (position 2) and a meta-chlorine (3′) on the second ring, places this congener in the non-coplanar, mono-ortho-substituted subclass. In the quantitative SAR hierarchy established by Howie et al. (1990), coplanar non-ortho PCDEs (e.g., 3,3′,4,4′-tetraCDE, ED50 = 50.6 μmol/kg for PFC suppression) exhibited greater immunotoxic potency than their mono-ortho counterparts, whereas the reverse was true for PCBs [1]. Although PCDE-67 was not directly tested in that study, its 2,3′,4,5 substitution pattern predicts an activity profile intermediate between the coplanar 3,3′,4,4′-tetraCDE (ED50 = 50.6 μmol/kg) and the di-ortho-substituted 2,2′,4,5,5′-pentaCDE (ED50 = 258 μmol/kg) [1].

Aryl hydrocarbon receptor Structure-activity relationship Immunotoxicity

Certified Reference Standard Availability and ISO Accreditation

PCDE-67 is commercially available as an individual native chlorinated diphenyl ether certified reference standard (CRM) from Wellington Laboratories, distributed globally through Greyhound Chromatography and other authorized channels [1]. These reference standards are produced under ISO 9001:2015, ISO/IEC 17025:2017, and ISO 17034:2016 accredited quality management systems, with each lot accompanied by a Certificate of Analysis (COfA) that includes HRGC-HRMS purity verification data [1]. This distinguishes PCDE-67 from many other tetra-CDE congeners for which discrete, well-characterized reference materials are not routinely available, making PCDE-67 a viable and traceable choice for congener-specific analytical method development, retention-time window defining, and instrument calibration in environmental monitoring programs [1]. In contrast, reliance on a different tetra-CDE standard (e.g., PCDE-77 or PCDE-47) would preclude accurate quantification of PCDE-67 in multi-congener analytical panels.

Certified reference material Analytical standard Environmental monitoring

PCDE-67 Research and Industrial Application Scenarios


Environmental Fate and Multimedia Transport Modeling

Environmental chemists constructing multimedia fate models (e.g., EQC, ChemCAN, BETR, or custom fugacity-based frameworks) for PCDEs require congener-resolved physicochemical input parameters. The experimentally determined Henry's Law constant of 8.9×10⁻³ mol/(m³ Pa) and logP of 6.09 for PCDE-67 [1][2], which differ quantitatively from the values for PCDE-68 (Hscp = 1.0×10⁻² mol/(m³ Pa)) and PCDE-77 (Hscp = 4.1×10⁻² mol/(m³ Pa)), must be used as congener-specific model inputs; employing generic tetra-CDE average values or substituting data from a different congener introduces systematic bias in predicted air–water exchange fluxes, atmospheric transport distances, and compartmental mass distribution [1].

HRGC-HRMS Method Development for Isomer-Specific Quantification

Analytical laboratories developing congener-specific methods for PCDE quantification in sediment, biota, or human serum by HRGC-HRMS require authentic individual reference standards for retention-time locking, window-defining mixtures, and multi-point calibration. PCDE-67, available as an ISO 17034-certified native CRM [3], occupies a distinct chromatographic retention window among tetra-CDE isomers due to its specific vicinal chlorine arrangement [1]. Its use as a discrete calibration standard enables unambiguous peak assignment and avoids the misidentification errors that occur when using a different tetra-CDE isomer as a surrogate calibrant in complex environmental chromatograms [1][3].

Bioaccumulation and Trophic Transfer in Aquatic Food Chains

The high logP of 6.09 [2] and non-coplanar molecular geometry of PCDE-67 [4] make it a relevant test congener for laboratory-based bioaccumulation and trophic transfer studies in simulated aquatic food chains (e.g., algae–daphnia–zebrafish models). Recent work by Zhang et al. (2023) established that PCDE congener bioaccumulation factors (log BCF range 2.42–4.03 L/kg w.w. across three trophic levels) scale with chlorine number and substitution position [5]. PCDE-67, as a tetra-chlorinated, mono-ortho-substituted congener with intermediate environmental mobility, serves as a strategically selected test compound to probe the contribution of meta- vs. para-chlorine positioning to tissue-specific uptake, depuration kinetics, and biotransformation (dechlorination, methoxylation, hydroxylation) in aquatic organisms [5].

AhR-Mediated Immunotoxicity and Enzyme Induction SAR Studies

The non-coplanar 2,3′,4,5 substitution pattern of PCDE-67, featuring a single ortho-chlorine and a meta-chlorine on the second ring, places it within the mono-ortho PCDE subclass that SAR studies predict to exhibit immunotoxic potency intermediate between the coplanar non-ortho congeners (e.g., PCDE-77; ED50 = 50.6 μmol/kg) and di-ortho-substituted congeners (ED50 = 258 μmol/kg) [4]. Researchers investigating the differential role of the ether bridge in modulating AhR transactivation — specifically, the diminished ortho effect in PCDEs relative to PCBs — can use PCDE-67 as a defined structural probe to dissect the contributions of ortho-, meta-, and para-chlorine positions to receptor binding affinity, CYP1A1 induction potency, and downstream immunosuppressive endpoints [4].

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